molecular formula C7H8F2N2O3 B2967056 Ethyl 2-amino-4-(difluoromethyl)-1,3-oxazole-5-carboxylate CAS No. 2044712-87-8

Ethyl 2-amino-4-(difluoromethyl)-1,3-oxazole-5-carboxylate

Cat. No.: B2967056
CAS No.: 2044712-87-8
M. Wt: 206.149
InChI Key: KTDPYJBYVHHHRI-UHFFFAOYSA-N
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Description

Ethyl 2-amino-4-(difluoromethyl)-1,3-oxazole-5-carboxylate is a synthetic organic compound that belongs to the class of oxazole derivatives. This compound is characterized by the presence of an oxazole ring, which is a five-membered heterocyclic ring containing one oxygen and one nitrogen atom. The difluoromethyl group attached to the oxazole ring imparts unique chemical properties to the compound, making it of interest in various fields of scientific research.

Scientific Research Applications

Ethyl 2-amino-4-(difluoromethyl)-1,3-oxazole-5-carboxylate has a wide range of applications in scientific research, including:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-amino-4-(difluoromethyl)-1,3-oxazole-5-carboxylate typically involves the reaction of this compound with appropriate reagents under controlled conditions. One common method involves the use of difluoromethylation reagents to introduce the difluoromethyl group into the oxazole ring. The reaction conditions often require the use of a base, such as sodium hydride or potassium carbonate, and a solvent, such as dimethyl sulfoxide or tetrahydrofuran .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems and advanced analytical techniques, such as high-performance liquid chromatography, can help monitor the reaction progress and optimize the production process .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-amino-4-(difluoromethyl)-1,3-oxazole-5-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives with additional oxygen-containing functional groups, while reduction may produce compounds with reduced oxazole rings .

Mechanism of Action

The mechanism of action of Ethyl 2-amino-4-(difluoromethyl)-1,3-oxazole-5-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoromethyl group can enhance the compound’s binding affinity to these targets, leading to increased biological activity. The exact pathways involved depend on the specific application and target molecule .

Comparison with Similar Compounds

Ethyl 2-amino-4-(difluoromethyl)-1,3-oxazole-5-carboxylate can be compared with other similar compounds, such as:

    Ethyl 2-amino-4-(trifluoromethyl)-1,3-oxazole-5-carboxylate: This compound has a trifluoromethyl group instead of a difluoromethyl group, which can affect its chemical properties and biological activities.

    Ethyl 2-amino-4-(methyl)-1,3-oxazole-5-carboxylate: The presence of a methyl group instead of a difluoromethyl group can result in different reactivity and applications.

    Ethyl 2-amino-4-(chloromethyl)-1,3-oxazole-5-carboxylate:

These comparisons highlight the unique properties of this compound and its potential advantages in various applications.

Properties

IUPAC Name

ethyl 2-amino-4-(difluoromethyl)-1,3-oxazole-5-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8F2N2O3/c1-2-13-6(12)4-3(5(8)9)11-7(10)14-4/h5H,2H2,1H3,(H2,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTDPYJBYVHHHRI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N=C(O1)N)C(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8F2N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2044712-87-8
Record name ethyl 2-amino-4-(difluoromethyl)-1,3-oxazole-5-carboxylate
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